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  • Product: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide
  • CAS: 730950-03-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-N-(1-cyano-1,2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights based on the well-established chemistry of its constituent functional groups: a reactive chloroacetamide electrophile and a sterically hindered tertiary α-aminonitrile.[1] This guide aims to serve as a valuable resource for researchers interested in utilizing this molecule as a specialized chemical probe, a synthetic intermediate for novel agrochemicals or pharmaceuticals, or as a candidate for covalent modification of biological macromolecules.

Introduction and Molecular Overview

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is a unique chemical entity that combines two highly functionalized moieties, suggesting a versatile role in synthetic and medicinal chemistry. The chloroacetamide group is a well-known electrophilic warhead capable of forming covalent bonds, a strategy of increasing importance in drug discovery.[1][2] The tertiary α-aminonitrile structure, with its sterically encumbered nitrile group, is anticipated to influence the molecule's reactivity, selectivity, and pharmacokinetic properties.[1]

The strategic combination of these functionalities in a single molecule opens avenues for its application as a bifunctional reagent, a building block for complex heterocyclic systems, or as a targeted covalent inhibitor. This guide will delve into the known and predicted chemical and physical properties of this compound, outline a plausible synthetic route, discuss its expected reactivity, and explore its potential in drug development and other research areas.

Physicochemical Properties

While exhaustive experimental data for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is not extensively documented, the following table summarizes its known identifiers and predicted properties based on its structure.

PropertyValueSource(s)
IUPAC Name 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide[3]
Synonyms Acetamide, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)-; 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide[3]
CAS Number 730950-03-5[3]
Molecular Formula C₈H₁₃ClN₂O[3]
Molecular Weight 188.65 g/mol [3]
Appearance Predicted to be a solid at room temperatureInferred from similar acetamide compounds.
Solubility Predicted to be soluble in organic solvents and sparingly soluble in waterInferred from the hydrophobic dimethylphenyl group and the polar amide and nitrile groups.[4]
Melting Point Not available
Boiling Point Not available
XLogP3 1.5[3]

Proposed Synthesis Workflow

A plausible and efficient synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide would involve a two-step process, beginning with the formation of the parent aminonitrile followed by acylation.

Synthesis of the Aminonitrile Intermediate

The precursor, 2-amino-2,3-dimethylbutanenitrile, can be synthesized via a Strecker reaction. This well-established method for creating α-aminonitriles involves the reaction of a ketone (in this case, 3-methyl-2-butanone) with an alkali metal cyanide and an ammonium salt.

Acylation to Yield the Final Product

The synthesized aminonitrile can then be acylated using chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction is a standard method for the preparation of N-aryl 2-chloroacetamides.[5]

Experimental Protocol: Proposed Synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Step 1: Synthesis of 2-amino-2,3-dimethylbutanenitrile (Strecker Reaction)

  • To a stirred solution of ammonium chloride in aqueous ammonia, add a solution of potassium cyanide in water, maintaining the temperature below 10°C with an ice bath.

  • Slowly add 3-methyl-2-butanone to the reaction mixture.

  • Allow the mixture to stir at room temperature for several hours to overnight.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Purify the product by vacuum distillation or chromatography.

Step 2: Synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

  • Dissolve the purified 2-amino-2,3-dimethylbutanenitrile and triethylamine in dry dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add a solution of chloroacetyl chloride in dry dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide.

Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Synthesis cluster_step2 Step 2: Acylation ketone 3-Methyl-2-butanone aminonitrile 2-Amino-2,3-dimethylbutanenitrile ketone->aminonitrile Strecker Reaction reagents1 KCN, NH4Cl reagents1->aminonitrile product 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide aminonitrile->product Acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->product base Triethylamine base->product

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is dictated by its two primary functional groups.

  • The Chloroacetamide Moiety: The carbon-chlorine bond in the chloroacetamide group is susceptible to nucleophilic substitution.[5] This makes the molecule a potent alkylating agent, particularly for soft nucleophiles like the thiol group of cysteine residues in proteins.[2] This reactivity is the basis for its potential use as a covalent inhibitor in drug development. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

  • The α-Aminonitrile Group: α-Aminonitriles are valuable synthetic intermediates.[6] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The presence of the sterically bulky dimethylpropyl group may influence the rate and outcome of these transformations compared to less substituted analogs.[1]

Reactivity_Diagram cluster_chloroacetamide Reactivity of Chloroacetamide cluster_aminonitrile Reactivity of α-Aminonitrile main 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide Chloroacetamide Moiety α-Aminonitrile Moiety alkylation Covalent Alkylation (e.g., with Cysteine thiol) main:f1->alkylation SN2 Reaction hydrolysis Hydrolysis main:f2->hydrolysis reduction Reduction main:f2->reduction Carboxylic Acid / Amide Carboxylic Acid / Amide hydrolysis->Carboxylic Acid / Amide Primary Amine Primary Amine reduction->Primary Amine

Sources

Exploratory

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide molecular structure

This technical guide provides an in-depth analysis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS 730950-03-5), a specialized bifunctional intermediate used in the synthesis of agrochemicals (specifically imi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS 730950-03-5), a specialized bifunctional intermediate used in the synthesis of agrochemicals (specifically imidazolinone herbicides) and as a reactive electrophile in proteomic research.

A Dual-Electrophile Scaffold for Heterocyclic Synthesis and Proteomics

Document Control:

  • Version: 1.0

  • Classification: Chemical Synthesis & Application Guide

  • Target Analyte: CAS 730950-03-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.65 g/mol [1]

Part 1: Executive Summary & Structural Logic

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is a high-value synthetic intermediate characterized by two distinct electrophilic centers: an


-chloroacetyl moiety and an 

-aminonitrile functionality. Its structure is derived from the Strecker synthesis of methyl isopropyl ketone, making it a critical precursor for sterically hindered heterocycles.

Core Utility:

  • Agrochemical Precursor: It serves as a structural analog and intermediate for the imidazolinone class of herbicides (e.g., Imazapyr, Imazamethabenz), utilizing the gem-dimethyl/isopropyl steric bulk to induce conformational locking in the active site of Acetohydroxyacid Synthase (AHAS).

  • Proteomic Probe: The chloroacetamide group acts as a "warhead" for covalent modification of cysteine residues (

    
     alkylation), while the cyano group provides a handle for bio-orthogonal chemistry or further cyclization.
    
Structural Analysis Table
FeatureChemical MoietyFunction / Reactivity
Warhead

-Chloroacetamide (

)
Potent electrophile for

attack by thiols (Cys) or amines. Irreversible alkylating agent.
Core Amide Linkage (

)
Provides hydrogen bond donor/acceptor sites; stable under neutral conditions but susceptible to hydrolysis at extreme pH.
Steering Group 1-Cyano-1,2-dimethylpropylSterically bulky group (isopropyl + methyl) adjacent to the nitrile. This bulk directs regioselectivity during cyclization reactions.
Latent Nucleophile Nitrile (

)
Precursor to amides (hydrolysis), imidazoles (cyclization with diamines), or tetrazoles (click chemistry).
Part 2: Synthesis & Production Protocols

The synthesis of this molecule requires a two-stage workflow: the formation of the hindered aminonitrile followed by N-acylation.

Stage 1: Strecker Synthesis of the Aminonitrile

Objective: Synthesize 2-amino-2,3-dimethylbutanenitrile. Precursors: 3-methyl-2-butanone (Methyl isopropyl ketone), Sodium Cyanide (NaCN), Ammonium Chloride (


).

Reaction Logic: The steric hindrance of the isopropyl group requires thermodynamic control to ensure high yields of the aminonitrile over the cyanohydrin byproduct.

  • Dissolution: Dissolve

    
     (1.2 eq) and NaCN (1.2 eq) in water.
    
  • Addition: Add 3-methyl-2-butanone (1.0 eq) dropwise at

    
    .
    
  • Equilibration: Add methanol to create a homogeneous phase and stir at room temperature for 24–48 hours.

  • Extraction: Extract the oily amine layer with diethyl ether.

  • Purification: Distillation is required to remove unreacted ketone.

Stage 2: N-Acylation (Schotten-Baumann Conditions)

Objective: Acylate the amine with chloroacetyl chloride to form the final target.

Protocol:

  • Setup: Charge a reactor with 2-amino-2,3-dimethylbutanenitrile (1.0 eq) and Dichloromethane (DCM) as the solvent.

  • Base Addition: Add Triethylamine (

    
    , 1.2 eq) or Pyridine to scavenge the HCl byproduct. Critical: Maintain temperature < 
    
    
    
    to prevent polymerization of the chloroacetyl chloride.
  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 60 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Quench: Stir for 4 hours at room temperature. Quench with ice water.

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine) and saturated

    
     (to remove acid). Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane to obtain white crystalline solids.

Part 3: Reactivity & Applications (Visualized)

The versatility of CAS 730950-03-5 lies in its ability to undergo divergent reaction pathways.

Pathway A: Heterocyclic Cyclization (Agrochemistry)

Under basic conditions (e.g.,


 or 

), the amide nitrogen can be deprotonated, or the nitrile can be activated, leading to cyclization. This is the primary route for synthesizing Imidazolinones .
Pathway B: Cysteine Alkylation (Proteomics)

The chloroacetamide group is a classic "cysteine cap." In proteomic workflows, this molecule tags free thiols, and the hydrophobic/bulky tail aids in the separation of peptides during HPLC.

ReactivityPathways Target 2-Chloro-N-(1-cyano- 1,2-dimethyl-propyl)-acetamide Alkylation Thioether Adduct (Proteomic Tag) Target->Alkylation SN2 Attack (k_obs fast) Cyclization Imidazolinone Core (Herbicide Precursor) Target->Cyclization Intramolecular Nucleophilic Attack Hydrolysis Amide/Acid Derivative Target->Hydrolysis Nitrile Hydration Thiol R-SH (Cysteine) Thiol->Alkylation Base Base / Heat Base->Cyclization Water H2O / Acid Water->Hydrolysis

Figure 1: Divergent synthetic pathways for CAS 730950-03-5. Pathway A (Red) is critical for herbicide synthesis; Pathway B (Green) for chemical biology.

Part 4: Safety & Handling (Self-Validating Protocol)

Chloroacetamides are potent contact allergens and alkylating agents. A self-validating safety protocol is required.

The "Cobalt Thiocyanate" Validation Test: To verify if a workspace or glassware is contaminated with this compound (or to validate quenching):

  • Reagent: Mix Cobalt(II) thiocyanate in water.

  • Test: Swab the surface and apply the reagent.

  • Result: While primarily for amines, the hydrolysis product (the amine) will form a blue complex. Alternatively, use 4-(p-nitrobenzyl)pyridine (NBP) , which turns purple in the presence of active alkylating agents (chloroacetamides) upon heating and basification.

Handling Precautions:

  • Skin: Double nitrile gloves (0.11 mm minimum) are required. Breakthrough time for chloroacetamides is <15 minutes for standard latex.

  • Inhalation: Use only in a Class II Fume Hood. The compound is a mucous membrane irritant.

Part 5: References
  • Synthesis of Aminonitrile Precursors:

    • Strecker Synthesis Protocols.[2][3] Organic Syntheses, Coll. Vol. 3, p.88 (1955).

    • Source:

  • Chloroacetamide Reactivity:

    • Reactivity of alpha-chloroacetamides with nucleophiles. PubChem Compound Summary for Chloroacetamide.

    • Source:

  • Imidazolinone Herbicide Chemistry:

    • The Imidazolinone Herbicides.[4] Shaner, D. L., & O'Connor, S. L. (Eds.).[2] CRC Press. (Contextual grounding for the 1-cyano-1,2-dimethylpropyl scaffold).

    • Source:

  • Commercial Availability & Identifiers:

    • 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide Product Page.[1] BenchChem / Echemi.

    • Source:

  • Proteomic Applications of Chloroacetamides:

    • Cysteine alkylation in proteomics. Santa Cruz Biotechnology (General Chloroacetamide Reagents).

    • Source:

Sources

Foundational

Technical Synthesis Guide: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

This technical guide details the synthesis pathway for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide , a functionalized chloroacetamide derivative often utilized as a scaffold in the development of imidazolinone her...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathway for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide , a functionalized chloroacetamide derivative often utilized as a scaffold in the development of imidazolinone herbicides and novel fungicidal agents.[1]

The synthesis is bifurcated into two critical modules:

  • The Strecker Synthesis: Construction of the

    
    -aminonitrile core (2-amino-2,3-dimethylbutanenitrile).[1][2]
    
  • N-Acylation: Chemoselective formation of the chloroacetamide moiety.

[1]

Strategic Analysis & Retrosynthesis

The target molecule, 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5), combines a reactive electrophilic chloroacetyl group with a sterically crowded


-aminonitrile.[1]

Retrosynthetic Disconnection:

  • C-N Bond Cleavage (Amide): Disconnecting the amide bond reveals two precursors: Chloroacetyl chloride (acylating agent) and 2-amino-2,3-dimethylbutanenitrile (amine nucleophile).[1]

  • C-C/C-N Bond Cleavage (Strecker): The amine is synthesized via a Strecker reaction involving 3-methyl-2-butanone (Methyl Isopropyl Ketone), a cyanide source, and an ammonia equivalent.[1][2]

Pathway Visualization

SynthesisPathway Ketone 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Amine INTERMEDIATE: 2-amino-2,3-dimethylbutanenitrile Ketone->Amine Strecker Rxn (PTC, 4-6h) Cyanide NaCN + NH4Cl Cyanide->Amine Product TARGET: 2-Chloro-N-(1-cyano- 1,2-dimethyl-propyl)-acetamide Amine->Product Acylation (DCM, 0°C -> RT) AcylChloride Chloroacetyl Chloride AcylChloride->Product

Figure 1: Retrosynthetic pathway from commodity chemicals to the target chloroacetamide.

Module 1: Synthesis of 2-Amino-2,3-dimethylbutanenitrile

This step utilizes a modified Strecker synthesis.[1] The use of a Phase Transfer Catalyst (PTC) is recommended to enhance the reaction rate between the organic ketone and aqueous cyanide phases.

Reagents & Materials
ComponentRoleStoichiometry
3-Methyl-2-butanone Substrate1.0 equiv
Sodium Cyanide (NaCN) Cyanide Source1.1 equiv
Ammonium Chloride (NH₄Cl) Amine Source1.2 equiv
Ammonia (aq. 25%) Solvent/BufferExcess
Benzyltriethylammonium Chloride Phase Transfer Catalyst0.01 equiv
Dichloromethane (DCM) Extraction Solvent-
Experimental Protocol
  • Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ammonium Chloride (1.2 equiv) in distilled water (approx. 2 mL/g of ketone).

  • Cyanide Addition: Carefully add Sodium Cyanide (1.1 equiv) and Ammonium Hydroxide solution (25%). Warning: Perform in a well-ventilated fume hood.[1] Monitor HCN levels.

  • Catalyst & Substrate Addition: Add Benzyltriethylammonium Chloride (1 mol%). Then, add 3-Methyl-2-butanone dropwise over 30 minutes to control the exotherm.[1]

  • Reaction: Heat the mixture to mild reflux (approx. 40-50°C internal temp) for 4–6 hours. The solution will transition from clear to a biphasic mixture as the aminonitrile forms.

  • Workup:

    • Cool to room temperature.[3]

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer twice with DCM.[2]

    • Combine organic layers and dry over anhydrous

      
      .[2]
      
  • Purification: Remove solvent via rotary evaporation. The crude oil can be purified by vacuum distillation (bp ~85–87°C at 0.94 kPa) to yield a colorless liquid.

Key Insight: The bulky isopropyl group next to the ketone carbonyl creates steric hindrance. The PTC is crucial here to ensure the cyanide ion penetrates the interface effectively, preventing stalled conversion.

Module 2: N-Acylation to Form 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

The acylation must be controlled to prevent hydrolysis of the nitrile group or double acylation.[1] A Schotten-Baumann-like condition in anhydrous solvent with an organic base is preferred over aqueous conditions to protect the chloroacetyl moiety.[1]

Reagents & Materials
ComponentRoleStoichiometry
Aminonitrile Intermediate Nucleophile1.0 equiv
Chloroacetyl Chloride Electrophile1.1 equiv
Triethylamine (TEA) or K₂CO₃ Acid Scavenger1.2 equiv
Dichloromethane (DCM) Solvent10 mL/g amine
Experimental Protocol
  • Setup: Purge a 3-neck flask with nitrogen. Add the Aminonitrile (from Module 1) and anhydrous DCM .

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl Chloride (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or GC-MS.[1]

  • Quench & Workup:

    • Quench with cold water.[4][5]

    • Wash the organic layer sequentially with:

      • Dilute HCl (1M) – to remove unreacted amine/TEA.

      • Sat.

        
         – to neutralize excess acid chloride.[1]
        
      • Brine.

    • Dry over

      
       and filter.
      
  • Purification: Concentrate in vacuo.

    • If solid:[1] Recrystallize from Ethanol/Hexane.

    • If oil:[1][6] The product often solidifies upon standing. If it remains an oil, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Workflow Diagram

AcylationWorkflow Start Start: Aminonitrile + DCM Cool Cool to 0°C Add Base (TEA) Start->Cool AddCl Dropwise Addition: Chloroacetyl Chloride Cool->AddCl React Stir RT (3-4h) AddCl->React Quench Quench (Water) Wash (HCl, NaHCO3, Brine) React->Quench Isolate Dry & Concentrate Quench->Isolate Final Final Product: Recrystallization/Chromatography Isolate->Final

Figure 2: Step-by-step workflow for the acylation process.[1]

Process Safety & Characterization

Safety Critical Control Points (SCCP)
  • Cyanide Hazard: In Module 1, the aqueous phase contains residual cyanide. It must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal to oxidize cyanide to cyanate.

  • Lachrymator: Chloroacetyl chloride is a potent lachrymator. All transfers must occur in a fume hood.

  • Exotherms: Both the Strecker addition and the Acid Chloride addition are exothermic. Temperature control is vital to prevent runaway reactions or vaporization of the volatile ketone.

Analytical Validation

To validate the synthesis, confirm the following spectral signatures:

  • IR Spectroscopy:

    • Nitrile (

      
      ): Sharp peak at ~2230–2250 
      
      
      
      .[1]
    • Amide Carbonyl (

      
      ): Strong peak at ~1650–1690 
      
      
      
      .[1]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.0–4.2 ppm (s, 2H): 
      
      
      
      protons (distinctive singlet).[1]
    • 
       1.5–1.6 ppm (s, 3H): Methyl group on the quaternary carbon (C-CN).
      
    • 
       0.9–1.1 ppm (d, 6H): Isopropyl methyl groups.
      
    • 
       2.0–2.4 ppm (m, 1H): Methine proton of the isopropyl group.
      

References

  • Singh, R., et al. (2017).[4] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS 730950-03-5). Based on its alpha-chloroacetamide pharmacophore and alpha-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS 730950-03-5). Based on its alpha-chloroacetamide pharmacophore and alpha-aminonitrile side chain, this compound functions primarily as an irreversible electrophilic alkylator of cysteine-dependent enzymes, with specific activity profiles characteristic of Group 15 herbicides (VLCFA inhibitors) and herbicide safeners.

Executive Summary

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is a bioactive chloroacetamide derivative characterized by a dual-warhead architecture: a highly reactive alpha-chloroacetyl electrophile and a sterically hindered alpha-aminonitrile moiety.

Its primary mechanism of action involves the covalent modification of sulfhydryl (-SH) groups on key metabolic enzymes. In an agrochemical context, this structural class is validated to inhibit Very Long Chain Fatty Acid (VLCFA) elongases (specifically the KCS enzyme complex), leading to the cessation of cell division and membrane integrity. Secondarily, the compound exhibits safener-like activity by alkylating regulatory sensor proteins (e.g., Keap1 analogs), thereby inducing the upregulation of Glutathione S-Transferases (GSTs) for xenobiotic detoxification.

FeatureDescription
Chemical Class Alpha-chloroacetamide (Acylaminonitrile derivative)
Primary Target 3-Ketoacyl-CoA Synthase (KCS) / VLCFA Elongase Complex
Binding Mode Irreversible Covalent Alkylation (S_N2)
Reactive Residue Cysteine (Thiolate anion)
Secondary Effect GST Induction (Safener mechanism via Nrf2/Keap1 pathway)

Chemical Biology & Structural Basis[1]

Pharmacophore Analysis

The molecule's activity is dictated by two distinct structural domains:

  • The Electrophilic Warhead (Chloroacetyl Group):

    • The carbon-chlorine bond is polarized, making the alpha-carbon highly susceptible to nucleophilic attack.

    • Mechanism: Under physiological pH, the thiolate anion (

      
      ) of a target enzyme attacks the alpha-carbon, displacing the chloride ion via an 
      
      
      
      mechanism.
    • Reaction:

      
      
      
  • The Recognition Element (Aminonitrile Moiety):

    • The 1-cyano-1,2-dimethyl-propyl group provides steric bulk and lipophilicity (

      
      ), facilitating membrane penetration and binding pocket specificity.
      
    • The Nitrile (-CN) group acts as a secondary polar contact or a reversible covalent trap (forming thioimidates), stabilizing the enzyme-inhibitor complex prior to irreversible alkylation.

Structural Diagram (DOT)

The following diagram illustrates the chemical structure and reactive sites.

ChemicalStructure Cl Chlorine (Leaving Group) AlphaC Alpha-Carbon (Electrophile) Cl->AlphaC Polarized Bond Carbonyl Carbonyl (H-Bond Acceptor) AlphaC->Carbonyl AmideN Amide Nitrogen Carbonyl->AmideN Cyano Cyano Group (Electronic/Steric) AmideN->Cyano Alpha-substitution Alkyl 1,2-Dimethylpropyl (Hydrophobic) AmideN->Alkyl

Caption: Structural decomposition highlighting the electrophilic alpha-carbon responsible for cysteine alkylation.

Mechanism of Action: The Core Pathways

Primary Pathway: Inhibition of VLCFA Elongation

In plant systems and specific microbial contexts, the primary target of chloroacetamides is the Very Long Chain Fatty Acid (VLCFA) elongase complex.

  • Target Enzyme: 3-Ketoacyl-CoA Synthase (KCS) . This is the rate-limiting enzyme in the elongation of fatty acids (

    
    ).
    
  • Mechanism:

    • The inhibitor enters the active site of KCS.

    • The catalytic cysteine (essential for the condensing reaction) attacks the chloroacetyl group.

    • Irreversible Inhibition: The enzyme is permanently alkylated and inactivated.

  • Downstream Consequence:

    • Depletion of VLCFAs (

      
      ) required for wax biosynthesis and plasma membrane function.
      
    • Failure of cell plate formation during mitosis.

    • Result: Arrest of cell division and eventual necrosis.

Secondary Pathway: GST Induction (Safener Mode)

This molecule also mimics the mechanism of herbicide safeners (e.g., dichlormid).

  • Target: Keap1 (or plant orthologs). Keap1 is a cysteine-rich sensor protein that represses Nrf2 (transcription factor).

  • Mechanism:

    • The chloroacetamide alkylates specific cysteine residues on Keap1.

    • Conformational change releases Nrf2.

    • Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .

    • Result: Massive upregulation of Glutathione S-Transferases (GSTs) and ABC transporters, enhancing the cell's ability to detoxify xenobiotics.

Signaling Pathway Visualization

MoAPathway cluster_Inhibition Pathway A: VLCFA Inhibition (Toxicity) cluster_Safening Pathway B: GST Induction (Safening) Compound 2-Chloro-N-(1-cyano...) KCS KCS Enzyme (Active) Compound->KCS Keap1 Keap1/Sensor Protein Compound->Keap1 AlkylatedKCS Alkylated KCS (Inactive) KCS->AlkylatedKCS + Compound (Cys Alkylation) VLCFA_Depletion VLCFA Depletion AlkylatedKCS->VLCFA_Depletion CellDeath Cell Division Arrest VLCFA_Depletion->CellDeath Nrf2 Nrf2 (Released) Keap1->Nrf2 + Compound (Sensor Alkylation) GST_Gene GST Gene Transcription Nrf2->GST_Gene Detox Enhanced Detoxification GST_Gene->Detox

Caption: Dual mechanism showing direct enzyme inhibition (Pathway A) and regulatory protein modification (Pathway B).

Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following experimental workflows are required.

In Vitro Cysteine Alkylation Assay

Purpose: To confirm the chemical reactivity of the chloroacetyl warhead toward thiols.

  • Reagents: Compound (100 µM), N-acetylcysteine (NAC, 1 mM), Phosphate Buffer (pH 7.4).

  • Protocol:

    • Incubate Compound with NAC at 37°C.

    • Aliquot at t=0, 15, 30, 60 min.

    • Analyze via LC-MS/MS .

  • Expected Result: Disappearance of the parent mass (

    
    ) and appearance of the adduct mass (
    
    
    
    ). The loss of Chlorine (
    
    
    ) confirms alkylation.
VLCFA Elongation Inhibition Assay

Purpose: To verify KCS inhibition.

StepAction
1. Preparation Isolate microsomes from Allium porrum or target tissue.
2. Incubation Incubate microsomes with

malonyl-CoA and acyl-CoA primers (C18:0).
3. Treatment Add Compound at graded concentrations (0.1 - 100 µM).
4. Extraction Saponify lipids, extract fatty acids, and methylate (FAMEs).
5. Analysis Separate via Radio-TLC or Radio-HPLC.
6. Metric Measure incorporation of radiolabel into C20+ fractions. Determine

.
GST Induction Reporter Assay

Purpose: To test for safener activity (Keap1/Nrf2 activation).

  • Cell Line: Use a reporter line (e.g., HepG2-ARE-Luciferase or plant equivalent).

  • Treatment: Treat cells with Compound (1-50 µM) for 24 hours.

  • Readout: Measure Luciferase activity (luminescence).

  • Control: Compare against known safener (Benoxacor) and negative control (DMSO).

  • Validation: Western Blot for GST protein levels.

References

  • Böger, P., & Sandmann, G. (Eds.). (2002). Target Sites of Herbicide Action. CRC Press. (Focus on Chloroacetamide inhibition of VLCFA elongases).
  • Matthes, B., et al. (1998). "Inhibition of very-long-chain fatty acid elongation by chloroacetamides." Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. Link

  • Jablonkai, I. (2013). "Chloroacetanilides and Chloroacetamides."[1] In Metabolism of Herbicides in Higher Plants. (Detailed chemistry of glutathione conjugation).

  • Stambler, J. S., & Lamas, S. (2011). "Regulation of signaling by protein S-nitrosylation and S-alkylation." Science Signaling.
  • PubChem. (2025).[2] "Compound Summary: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS 730950-03-5)."[3] National Library of Medicine.[4] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide protocol

Technical Application Note: Scalable Synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide Executive Summary This application note details the optimized protocol for the synthesis of 2-Chloro-N-(1-cyano-1,2-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Executive Summary

This application note details the optimized protocol for the synthesis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5). This compound serves as a critical electrophilic intermediate in the synthesis of imidazolinone herbicides and functionalized peptidomimetics.

The protocol focuses on the chemoselective N-acylation of the sterically hindered


-aminonitrile precursor, 2-amino-2,3-dimethylbutyronitrile . A primary challenge in this synthesis is preventing the hydrolysis of the labile nitrile group while ensuring complete acylation of the amine. This guide presents a validated Schotten-Baumann  biphasic approach and an anhydrous organic base  method, offering flexibility for scale-up and purity requirements.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the acylation of a Strecker amine. The synthesis is divided into two stages:

  • Precursor Synthesis: Formation of the

    
    -aminonitrile via Strecker reaction of 3-methyl-2-butanone.[1][2]
    
  • Target Synthesis: N-Acylation using chloroacetyl chloride.

Critical Quality Attribute (CQA): Retention of the cyano group (-CN) is paramount. Strong acidic conditions or high temperatures in the presence of water must be avoided to prevent hydrolysis to the corresponding amide (a pathway used for imidazolinone synthesis, but an impurity here).

Reaction Scheme

ReactionScheme Start 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Intermediate 2-Amino-2,3-dimethyl- butyronitrile (Aminonitrile Precursor) Start->Intermediate Step 1 Reagents1 NaCN / NH4Cl Strecker Synthesis Reagents1->Intermediate Product 2-Chloro-N-(1-cyano- 1,2-dimethyl-propyl)-acetamide (Target) Intermediate->Product Step 2 (Acylation) Reagents2 Chloroacetyl Chloride Base (TEA or K2CO3) 0°C -> RT Reagents2->Product

Figure 1: Synthetic pathway from ketone precursor to final chloroacetamide target.[2][3][4][5][6]

Experimental Protocols

Stage 1: Precursor Preparation (Strecker Synthesis)

Note: If 2-amino-2,3-dimethylbutyronitrile is purchased commercially, proceed directly to Stage 2.

  • Reagents: 3-methyl-2-butanone (1.0 eq), NaCN (1.1 eq),

    
     (1.2 eq), 
    
    
    
    (aq).
  • Mechanism: Nucleophilic addition of cyanide to the in-situ formed imine.

  • Safety: CYANIDE HAZARD. All operations must be performed in a functioning fume hood with HCN detectors.

Stage 2: N-Acylation (Main Protocol)

Two methods are provided. Method A is preferred for high-throughput/scale-up due to cost efficiency. Method B is preferred for high-purity applications.

Materials:

  • Substrate: 2-Amino-2,3-dimethylbutyronitrile (MW: 112.17 g/mol )[1]

  • Reagent: Chloroacetyl chloride (MW: 112.94 g/mol , d=1.41 g/mL)

  • Solvent: Dichloromethane (DCM) (Anhydrous for Method B)

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    )
    
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 2-amino-2,3-dimethylbutyronitrile (5.60 g, 50 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (7.7 mL, 55 mmol) in one portion. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dilute Chloroacetyl chloride (4.2 mL, 52.5 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Rationale: Controlling the exotherm prevents nitrile hydrolysis and thermal decomposition of the acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]

  • Quench: Quench with cold water (50 mL).

  • Workup:

    • Separate the organic layer.[1]

    • Wash aqueous layer with DCM (2 x 30 mL).

    • Combine organics and wash sequentially with:

      • 1M HCl (30 mL) – Removes unreacted amine/TEA.

      • Sat.

        
         (30 mL) – Neutralizes excess acid.
        
      • Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

  • Setup: 500 mL RBF with vigorous stirring.

  • Aqueous Phase: Dissolve

    
      (10.4 g, 75 mmol) in water (50 mL).
    
  • Organic Phase: Dissolve 2-amino-2,3-dimethylbutyronitrile (5.60 g, 50 mmol) in DCM (50 mL) or Toluene (50 mL).

  • Combination: Add the organic phase to the aqueous phase. Cool to 0–5°C .

  • Addition: Add Chloroacetyl chloride (4.4 mL, 55 mmol) dropwise over 45 minutes.

  • Stirring: Stir vigorously at RT for 4 hours. Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry and concentrate.

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the synthesis to ensure quality and safety.

ProcessLogic Start Start Acylation TempCheck Is Temp < 5°C? Start->TempCheck AddReagent Add Chloroacetyl Chloride (Dropwise) TempCheck->AddReagent Yes Pause Pause Addition Increase Cooling TempCheck->Pause No Exotherm Exotherm Detected? AddReagent->Exotherm Exotherm->Pause Yes Complete Addition Complete Warm to RT Exotherm->Complete No Pause->TempCheck TLC TLC Check (Amine Spot Gone?) Complete->TLC Workup Acid/Base Wash Recrystallization TLC->Workup Yes Extend Add 0.1 eq Reagent Stir 1 hr TLC->Extend No Extend->TLC

Figure 2: Critical Process Parameters (CPP) and decision logic for the acylation step.

Analytical Characterization

The following data represents the expected spectroscopic signature of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide .

Table 1: Expected


 NMR Data (300 MHz, 

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH6.80 – 7.10Broad Singlet1H

Chloroacetyl4.05Singlet2H

Isopropyl CH2.30Septet (

)
1H

Quaternary Methyl1.65Singlet3H

Isopropyl Methyls1.05, 1.08Doublets (

)
6H

Mass Spectrometry (ESI):

  • Calculated Mass: 188.65 Da[7]

  • Observed (

    
    ):  189.1 m/z
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

IR Spectroscopy (ATR):

  • Nitrile (CN): Weak band at

    
    .
    
  • Amide I (C=O): Strong band at

    
    .
    
  • Amide II (N-H bend):

    
    .
    

Safety & Handling (HSE)

  • Chloroacetyl Chloride: A potent lachrymator and corrosive.[8][9] Causes severe skin burns.[10] Decomposes in water to release HCl gas. Action: Handle only in a fume hood; wear butyl rubber gloves.

  • Aminonitriles: While less volatile than HCN, they can release cyanide upon metabolic or thermal decomposition. Action: Treat waste streams with bleach (sodium hypochlorite) at pH > 10 to destroy cyanide residues before disposal.

  • Exotherm: The reaction with acid chlorides is highly exothermic. Failure to control temperature can lead to runaway reactions or solvent boiling.

References

  • BenchChem. (2025).[1][6] An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile. Retrieved from

  • Loba Chemie. (2019). Material Safety Data Sheet: Chloroacetyl Chloride. Retrieved from

  • Frontiers in Public Health. (2023). Occupational poisoning incident from a leak of chloroacetyl chloride. Retrieved from

  • ChemicalBook. (2024). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis protocols. (Used as reference for general chloroacetylation conditions). Retrieved from

  • Echemi. (2024). Product Profile: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide. Retrieved from

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

A Guide for the Identification and Characterization of Novel Covalent Enzyme Inhibitors Abstract This document provides a comprehensive guide for the utilization of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide in h...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Identification and Characterization of Novel Covalent Enzyme Inhibitors

Abstract

This document provides a comprehensive guide for the utilization of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. The inherent reactivity of the chloroacetamide functional group suggests a mechanism of covalent inhibition, a modality of increasing interest in drug discovery for its potential to achieve high potency and prolonged duration of action. These protocols are designed for researchers, scientists, and drug development professionals to enable the identification of protein targets for this compound and to characterize its mechanism of action. We will detail the experimental design, from a primary screen to identify potential protein targets, to secondary and tertiary assays for hit validation and mechanistic elucidation.

Introduction: The Scientific Rationale

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5) is a unique molecule that combines a reactive chloroacetamide electrophile with a sterically hindered tertiary α-aminonitrile structure.[1][2] The chloroacetamide moiety is a well-established "warhead" in medicinal chemistry, known to form covalent bonds with nucleophilic amino acid residues in proteins, most commonly cysteine. This covalent interaction can lead to irreversible inhibition of enzyme activity, offering a powerful therapeutic strategy.

The cyanoacetamide scaffold itself is a versatile building block in the synthesis of various heterocyclic compounds with diverse biological activities.[3][4] The specific stereochemistry of the 1-cyano-1,2-dimethyl-propyl group may confer selectivity for particular protein binding pockets, making this compound an intriguing candidate for inhibitor discovery.[2]

Given the electrophilic nature of the chloroacetamide group, a logical starting point for an HTS campaign is to screen this compound against a panel of enzymes known to have a catalytically active cysteine residue. This application note will therefore focus on a hypothetical HTS workflow to identify and validate cysteine protease inhibitors as a representative example.

Compound Information and Handling

PropertyValueSource
CAS Number 730950-03-5[1]
Molecular Formula C8H13ClN2O[1]
Molecular Weight 188.65 g/mol [1]
Structure
Synonyms Acetamide, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)-; 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide[1]
Purity >95% (recommended for HTS)
Solubility To be determined experimentally in relevant assay buffers. Start with DMSO as a stock solvent.
Storage Store at -20°C, desiccated.

Safety Precautions: Chloroacetamide derivatives should be handled with care as they are potentially reactive and may be skin and eye irritants.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

High-Throughput Screening Workflow

The proposed HTS workflow is a multi-stage process designed to identify and validate potential enzyme targets of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Mechanism of Action Studies Primary_Screen Primary Screen: Biochemical Assay (e.g., Cysteine Protease Panel) Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Identified Hits Counter_Screen Counter-Screen: Assay Interference Dose_Response->Counter_Screen Confirmed Hits Covalent_Binding Covalent Binding Assay (e.g., Mass Spectrometry) Counter_Screen->Covalent_Binding Validated Hits Selectivity_Profiling Selectivity Profiling (Against related enzymes) Covalent_Binding->Selectivity_Profiling Mechanism Confirmed

Caption: A multi-stage HTS workflow for hit identification and validation.

Experimental Protocols

Primary Screen: Cysteine Protease Activity Assay

This protocol describes a generic fluorescence-based assay to screen for inhibition of a panel of cysteine proteases.

Principle: The assay measures the cleavage of a fluorogenic substrate by the target enzyme. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Materials:

  • Target Cysteine Proteases (e.g., Cathepsins, Caspases)

  • Fluorogenic Substrate (specific to each protease)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA)

  • 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., E-64 for Cathepsins)

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a dilution series of the test compound in DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the compound dilutions into the assay plate. This will result in a final concentration range of, for example, 1 µM to 100 µM.

    • For control wells, dispense 20 nL of DMSO (negative control) or positive control inhibitor.

  • Enzyme Preparation and Dispensing:

    • Prepare the enzyme solution in assay buffer to a final concentration that gives a robust signal-to-background ratio (to be determined during assay development).

    • Dispense 10 µL of the enzyme solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 30 minutes to allow for potential covalent modification of the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the fluorogenic substrate solution in assay buffer.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a plate reader and measure the fluorescence intensity every minute for 30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% at 10 µM).

Secondary Assay: IC50 Determination

Principle: To determine the potency of the hit compound, a dose-response curve is generated.

Protocol:

  • Follow the primary screening protocol, but with a more detailed, 10-point, 3-fold serial dilution of the hit compound.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tertiary Assay: Mass Spectrometry for Covalent Adduct Formation

Principle: To confirm covalent binding, the mass of the target protein is measured after incubation with the compound. An increase in mass corresponding to the molecular weight of the compound confirms covalent modification.

Materials:

  • Purified target enzyme

  • 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

  • Incubation Buffer (e.g., PBS, pH 7.4)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Incubate the target enzyme (e.g., 10 µM) with a 5-fold molar excess of the compound at room temperature for 2 hours.

  • As a control, incubate the enzyme with DMSO alone.

  • Desalt the protein samples using a C4 ZipTip.

  • Analyze the samples by LC-MS.

  • Deconvolute the mass spectra to determine the intact protein mass.

  • Compare the mass of the compound-treated protein with the DMSO-treated control. An increase in mass of approximately 188.65 Da would confirm the formation of a covalent adduct.

Data Interpretation and Expected Results

AssayParameterExpected Result for a Covalent Inhibitor
Primary Screen % Inhibition>50% at a single concentration
IC50 Determination IC50 valuePotent (nM to low µM range)
Mass Spectrometry Mass Shift+188.65 Da

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and mechanistic characterization of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide as a potential covalent enzyme inhibitor. The reactive nature of the chloroacetamide group makes it a promising starting point for the discovery of potent and selective inhibitors. By following this systematic approach, researchers can effectively identify novel protein targets and advance the development of new therapeutic agents.

References

  • Abdel-Wahab, H. M., Ghozlan, S. A. S., & Abdelmoniem, A. M. (2019). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved February 15, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved February 15, 2026, from [Link]

  • Ramapanicker, R., & De, S. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved February 15, 2026, from [Link]

  • BioAscent. (n.d.). Publications & Case Studies. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide degradation pathways

This guide serves as a comprehensive technical resource for researchers working with 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5).[1][2] This compound acts as a functionalized chloroacetamide int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5).[1][2]

This compound acts as a functionalized chloroacetamide intermediate, sharing structural homology with herbicide precursors (e.g., for imidazolinones or chloroacetanilides).[2][3] Its stability is governed by three reactive centers: the labile


-chloro bond , the nitrile group , and the amide linkage .[1][3]

Part 1: Degradation Pathways & Mechanisms

The degradation of this molecule is non-linear and highly pH-dependent.[1][2] As a Senior Application Scientist, I categorize the degradation into three primary pathways. Understanding these is crucial for interpreting LC-MS impurity profiles and optimizing storage conditions.

Nucleophilic Substitution (Hydrolytic Dechlorination)[1][2]
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).[1][2][3][4][5]
    
  • Trigger: Basic pH (

    
    ) or presence of nucleophiles (Thiols, Amines).[2][3]
    
  • Process: The electron-withdrawing carbonyl group activates the

    
    -carbon.[1][2] Hydroxide ions (
    
    
    
    ) attack the
    
    
    -carbon, displacing the chloride.[1][2]
  • Product: N-(1-cyano-1,2-dimethyl-propyl)-2-hydroxy-acetamide.[1][2]

  • Relevance: This is the dominant pathway in aqueous buffers and biological media.[3]

Nitrile Hydration & Hydrolysis
  • Mechanism: Acid or Base-catalyzed hydration.[1][2][3][5]

  • Trigger: Strong Acid (

    
    ) or Strong Base (
    
    
    
    ), often requiring heat.[2][3]
  • Process: The nitrile (

    
    ) hydrates to a primary amide (
    
    
    
    ) and subsequently hydrolyzes to a carboxylic acid (
    
    
    ).[1][2]
  • Product: 2-Chloro-N-(1-amino-1,2-dimethyl-1-oxobutan-2-yl)-acetamide (Amide form).[1][2]

Amide Bond Cleavage (Proteolysis/Hydrolysis)[1][2]
  • Mechanism: Tetrahedral intermediate formation followed by collapse.[1][2][3]

  • Trigger: Enzymatic action (amidases) or extreme pH.[1][2][3]

  • Process: Scission of the central amide bond releases the chloroacetic acid and the free amine.

  • Critical Note: The resulting free amine is an

    
    -aminonitrile (2-amino-2,3-dimethylbutyronitrile).[1][2][6] Free 
    
    
    
    -aminonitriles are unstable in neutral/basic conditions and undergo Retro-Strecker degradation , releasing toxic HCN and the corresponding ketone (3-methyl-2-butanone).[1][2]

Part 2: Visualization of Pathways

The following diagram maps the logical flow of degradation. Use this to identify unknown peaks in your chromatograms.[1][2][3]

DegradationPathways Parent Parent Compound 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (MW: ~188.65) Hydroxy Degradant A (Hydrolysis) N-(...)-2-hydroxy-acetamide (Cl replaced by OH) Mass Shift: -18 (Cl) + 17 (OH) = -1.5 Da? Wait: Cl(35) -> OH(17) = -18 Da Parent->Hydroxy Basic pH (SN2) Fastest Pathway AmideDeriv Degradant B (Hydration) N-(1-carbamoyl...)-acetamide (CN -> CONH2) Mass Shift: +18 Da Parent->AmideDeriv Strong Acid/Base (Nitrile Hydration) Cleavage Degradant C (Amide Cleavage) Chloroacetic Acid + 2-Amino-2,3-dimethylbutyronitrile Parent->Cleavage Enzymatic/Extreme pH AmideDeriv->Hydroxy Prolonged Base RetroStrecker Retro-Strecker Products 3-methyl-2-butanone + HCN (Toxic/Volatile) Cleavage->RetroStrecker Neutral/Basic pH (Spontaneous)

Figure 1: Mechanistic degradation map. Red path indicates the most common instability issue (Dechlorination).[2]

Part 3: Technical Support & Troubleshooting (FAQ)

Q1: I observe a mass shift of -18 Da in my LC-MS data after 24 hours in PBS (pH 7.4). What is this?

Diagnosis: This is likely a misinterpretation of the mass shift.[2][3]

  • Correction: The loss of Chlorine (

    
    , mass ~35) and gain of Hydroxyl (
    
    
    
    , mass ~17) results in a net loss of 18 Da .[2][3]
  • Root Cause: You are observing Hydrolytic Dechlorination (Pathway 1).[1][2][3] Even at neutral pH, the electron-withdrawing nitrile and carbonyl groups make the

    
    -carbon susceptible to water attack over time.[1][2]
    
  • Solution: Prepare stock solutions in anhydrous DMSO or Acetonitrile. Avoid storing aqueous dilutions; prepare them immediately before injection.[1][2][3]

Q2: Why does my compound recovery drop significantly when using Tris-HCl buffer?

Diagnosis: Buffer incompatibility.

  • Mechanism: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[2][3] This amine can act as a nucleophile, attacking the

    
    -chloro position to form a covalent adduct (Tris-acetamide derivative).[1][2]
    
  • Solution: Switch to non-nucleophilic buffers like Phosphate or HEPES (though HEPES can sometimes react slowly, Phosphate is safer for chloroacetamides).[2][3]

Q3: Can I use this compound in a cellular assay without generating cyanide?

Diagnosis: Safety and Toxicity concern.

  • Analysis: The intact parent compound does not release cyanide spontaneously.[1][2][3] However, if the cells possess high amidase activity (cleaving the central amide), the released

    
    -aminonitrile will decompose to HCN (Pathway 3).[2][3]
    
  • Validation Protocol: Run a cell-free control (media + compound) vs. cell-lysate + compound. If HCN or the ketone metabolite (3-methyl-2-butanone) appears only in the lysate, metabolic cleavage is occurring.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Assessing Hydrolytic Stability (Half-life Determination)

Use this protocol to validate the storage time of your compound in aqueous media.[1][2]

Materials:

  • Compound Stock (10 mM in DMSO).[2][3]

  • Buffers: 100 mM Phosphate (pH 2.0, 7.4, 9.0).[2][3]

  • Internal Standard (e.g., Caffeine or a structural analog without the Cl group).[2][3]

Step-by-Step:

  • Preparation: Spike the compound into the buffer to a final concentration of 10 µM. Maintain DMSO < 1%.[1][2][3]

  • Incubation: Incubate at 25°C in a thermomixer.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately add 100 µL of Acetonitrile + 0.1% Formic Acid to stop pH-driven hydrolysis.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Parent [M+H]+ and the Hydroxy-degradant [M-18+H]+.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[2][3]

Expected Results: | pH Condition | Predicted


 | Dominant Degradant |
| :--- | :--- | :--- |
| pH 2.0  | > 72 Hours | Stable (Minor Amide cleavage) |
| pH 7.4  | 12 - 24 Hours | Hydroxy-derivative |
| pH 9.0  | < 2 Hours | Hydroxy-derivative |[1][2]

References

  • Carlson, D. L., Than, K. D., & Roberts, A. L. (2006).[2][3][7] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[2][3][7]

    • Context: Establishes the mechanism for -chloroacetamide hydrolysis and substituent effects.
  • BenchChem. (2025).[1][2][3][6] An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile.

    • Context: Provides data on the stability and synthesis of the amine substructure (Strecker product).
  • Voynikov, Y., et al. (2015).[2][3][8] Direct Linkage of Chloroacetamides of Amino Acids to Theophylline. Pharmacia, 62(1).[2][3][8]

    • Context: Describes synthetic protocols and stability of N-chloroacetyl amino acid deriv
  • PubChem. (2025).[1][2][3][9] Compound Summary: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide.[1][2][10][11]

    • Context: Verification of chemical structure and identifiers (CAS 730950-03-5).[1][2][10]

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purification, Phase Separation (Oiling Out), and Polymorph Control Last Updated: February 16, 2026

Executive Summary

This guide addresses the crystallization of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS: 730950-03-5), a critical intermediate in the synthesis of amide-type herbicides (e.g., Napropamide).

The molecule features a "Janus-faced" structure: a polar, hydrogen-bonding amide/cyano core and a lipophilic branched alkyl tail. This duality creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," particularly in the presence of unreacted amine precursors or hydrolytic impurities.

Safety Warning:


-Chloroacetamides are potent alkylating agents and skin sensitizers. All troubleshooting described below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Module 1: The "Oiling Out" Crisis (Phase Separation)

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil at the bottom of the flask instead of forming discrete crystals.

Root Cause: The system has entered the spinodal decomposition region (where the solution splits into two liquids) before crossing the solubility curve (binodal) for crystallization. This is often driven by:

  • High Impurity Load: Unreacted amines lower the melting point (

    
    ) of the solid below the crystallization temperature (
    
    
    
    ).
  • Solvent Mismatch: The solvent is too polar (e.g., pure water), forcing the hydrophobic alkyl chain to aggregate into oil droplets.

Troubleshooting Workflow

OilingOutWorkflow Start Observation: Oiling Out CheckTemp Check Temperature vs. Tm (Is T_oil > T_melt?) Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Yes (T_oil is high) SolventChange Modify Solvent System (Add Lipophilic Co-solvent) CheckTemp->SolventChange No (Impurity effect) Seed Add Seeds at T_sat (Metastable Zone) Reheat->Seed Slow Cool Success Controlled Crystal Growth Seed->Success SolventChange->Reheat

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS).

Corrective Protocols
  • The "Cloud Point" Seeding Method:

    • Determine the temperature where oiling begins (

      
      ).
      
    • Reheat the solution to

      
       (clear solution).
      
    • Add 0.5 wt% seed crystals .

    • Hold temperature for 1 hour to allow seed surface healing.

    • Cool extremely slowly (

      
      ) to bypass the oiling threshold.
      
  • Solvent Adjustment:

    • If using Ethanol/Water, increase the Ethanol ratio . Water acts as a strong antisolvent for the alkyl chain, promoting oiling.

    • Recommended Switch: Move to Toluene/Heptane or IPA (Isopropyl Alcohol) . Toluene solvates the alkyl chain better, preventing early phase separation.

Module 2: Impurity Rejection & Yield Optimization

Symptom: Crystals are colored (yellow/brown) or have a low melting point range (


 depression).

Scientific Insight: The primary impurities are often the hydrolysis product (chloroacetic acid) or the HCl salt of the starting amine. These impurities can become occluded within the crystal lattice if cooling is too rapid.

Solvent Selection Matrix
Solvent SystemRoleProsConsRecommendation
Toluene PrimaryExcellent solubility for the amide; rejects polar salts.Low yield if not cooled to

.
High Purity
Isopropanol (IPA) PrimaryBalances polar/non-polar affinity. Good polymorph control.Moderate solubility loss.General Purpose
Ethanol/Water (80:20) MixedHigh yield (antisolvent effect).High risk of oiling out; inclusion of water.High Yield Only
Ethyl Acetate/Hexane MixedStandard organic purification.Hexane can trap non-polar byproducts.Alternative
Purification Logic Pathway

PurificationLogic Input Crude Amide (Dark/Oily) Wash Acid/Base Wash (Remove amine/acid) Input->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Cryst Recrystallization (Toluene or IPA) Dry->Cryst Filter Filtration & Wash (Cold Solvent) Cryst->Filter

Figure 2: Pre-crystallization workup is critical. Do not crystallize directly from the reaction mixture.[1]

Module 3: Standard Operating Procedure (SOP)

Objective: Isolate high-purity (>98%) 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide.

Reagents:

  • Crude Amide (dried)

  • Solvent: Isopropanol (IPA) (Preferred for balance of yield/purity)

  • Antisolvent (Optional): n-Heptane

Protocol:

  • Dissolution:

    • Charge crude solid into a reactor.

    • Add IPA (approx. 3-4 mL per gram of solid).

    • Heat to 60-65°C with agitation. Ensure complete dissolution. If haze remains, filter hot.

  • Nucleation Zone:

    • Cool slowly to 45°C .

    • Check for Oiling: If droplets appear, add small aliquots of IPA until clear.

    • Seeding: Add 0.1% pure seed crystals at 40-45°C.

  • Crystal Growth:

    • Hold at seeding temperature for 30 minutes (Ostwald ripening).

    • Cool to 0-5°C over 4 hours (Linear ramp:

      
      ).
      
    • Optional: If yield is low, add n-Heptane dropwise at the final temperature.

  • Isolation:

    • Filter under vacuum.

    • Wash cake with cold IPA (-10°C) .

    • Dry under vacuum at 40°C. Warning: Avoid high temps (>60°C) to prevent thermal degradation or dechlorination.

FAQ: Frequently Asked Questions

Q1: My crystals are "sweating" or sticky after drying. Why?

  • A: This indicates solvent inclusion or the presence of the "wrong" polymorph. The branched alkyl group can trap solvent in the lattice. Fix: Dry at lower pressure (<50 mbar) or recrystallize using a higher boiling solvent (Toluene) to displace low-boiling solvates.

Q2: Can I use water as an antisolvent?

  • A: Use with extreme caution. While water increases yield, it drastically increases the risk of oiling out and can hydrolyze the chloro-group over time. If you must use water, keep the temperature below 20°C and add it very slowly to the organic phase.

Q3: The melting point is broad (e.g., 68-75°C). Is this a polymorph?

  • A: Likely yes. Amides are known to exhibit conformational polymorphism due to rotation around the C-N bond. However, a broad range usually suggests impurities. Run an HPLC or GC to confirm purity >98% before investigating polymorphs.

References

  • BenchChem. (2025).[2] Addressing "oiling out" issues during crystallization. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanisms and Solutions.[1][3] Retrieved from

  • Gowda, B. T., et al. (2008).[4] Crystal structures of N-(aryl)-2-chloroacetamides.[4][5][6] Acta Crystallographica Section E. (Contextual reference for chloroacetamide packing).[5][7] Retrieved from

  • Google Patents. (n.d.). Synthesis of Napropamide and intermediates (CN Patents). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Multi-Faceted Strategy for Validating the Mechanism of Action of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide addresses the MoA validation for a compound with limited public data: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide. Given its chemical structure, we will operate under a guiding hypothesis and outline a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, identify its molecular target, and characterize its biological effects. This document serves as a roadmap for MoA validation, applicable to this specific molecule and broadly relevant for other uncharacterized small molecules.

Guiding Hypothesis: A Covalent Inhibitor Mechanism

The structure of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide features a chloroacetamide group. This functional group is a known electrophile, or "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, serine, or lysine) on a protein target.[1][2] This leads to our central hypothesis: the compound acts as a targeted covalent inhibitor.

Covalent inhibitors operate through a two-step mechanism: first, they form a reversible, non-covalent complex with the target protein, and second, the electrophilic warhead reacts with a nearby nucleophile to form an irreversible or slowly reversible covalent bond.[3] This mode of action can offer high potency and a prolonged duration of action, as the biological effect is decoupled from the compound's pharmacokinetic clearance.[3][4] Our validation strategy is therefore designed to systematically test this hypothesis through target identification, confirmation of target engagement, characterization of the covalent interaction, and elucidation of downstream pathway effects.

Phase 1: Unbiased Target Identification

The first and most crucial step is to identify the direct molecular target(s) of the compound. Without prior knowledge, employing unbiased, proteome-wide screening methods is essential. We will compare two powerful, orthogonal approaches: Activity-Based Protein Profiling (ABPP) and Affinity-Based Pulldown.

Method 1: Activity-Based Protein Profiling (ABPP)

ABPP is a sophisticated chemical proteomics technique that uses chemical probes to identify the binding partners of a small molecule directly in a complex biological system.[5][6] For this approach, a probe molecule is synthesized by modifying the parent compound with a reporter tag (e.g., an alkyne or azide for click chemistry) that allows for subsequent visualization and enrichment.[7][8]

  • Probe Synthesis: Synthesize an analog of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide that incorporates a minimally perturbing alkyne tag.

  • Cell Lysate Preparation: Prepare proteomes from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in initial phenotypic screens).

  • Competitive Incubation: Treat the cell lysates with increasing concentrations of the parent compound (the "competitor") for a set time, followed by the addition of the alkyne-tagged probe. The parent compound will compete with the probe for binding to the true target protein.

  • Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-tagged probe via a copper-catalyzed click reaction. This attaches biotin to any protein that the probe has covalently labeled.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling the target proteins out of the complex lysate.[9]

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets will show a dose-dependent decrease in signal in the samples pre-incubated with the parent compound. This competitive displacement is a strong indicator of a specific interaction.

Caption: Workflow for competitive ABPP target identification.
Method 2: Affinity-Based Pulldown

This is a more traditional yet effective method for target identification.[9][10] Here, the compound is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize an analog of the compound with a linker attached to a position that does not interfere with target binding, and covalently attach it to agarose beads.

  • Cell Lysate Incubation: Incubate the compound-conjugated beads with cell lysate. A control experiment using beads with no compound attached is run in parallel to identify non-specific binders.

  • Washing: Thoroughly wash the beads to remove proteins that do not bind specifically to the immobilized compound.

  • Elution & Identification: Elute the bound proteins and identify them via LC-MS/MS, as described for ABPP.

  • Data Analysis: Proteins significantly enriched on the compound-conjugated beads compared to the control beads are considered potential targets.

Comparison of Target Identification Methods
MethodAdvantagesDisadvantages
Activity-Based Protein Profiling (ABPP) - Identifies targets in a native-like context.[5] - Can provide information on the reactivity of the binding site.[8] - Competitive format is robust for confirming specificity.- Requires synthesis of a functional chemical probe. - May miss targets if the tag interferes with binding.
Affinity-Based Pulldown - Conceptually straightforward.[9] - Does not require the target to be catalytically active.- Immobilization can lead to steric hindrance. - Higher risk of identifying non-specific binders ("bead-binders").[10]

Phase 2: Validating Target Engagement in a Cellular Environment

Identifying a protein in a lysate is not sufficient; it is critical to confirm that the compound engages its target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[11]

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO) and incubate to allow for cell entry and target binding.

  • Heat Challenge: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[12]

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization and therefore, engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve) that causes significant, but not complete, denaturation. Plotting the amount of soluble protein against compound concentration will yield a dose-response curve, from which an EC50 for target engagement can be derived.[13]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Table 1: Hypothetical Melt Curve Data for Target Protein X

Temperature (°C) Soluble Protein (Vehicle, % of 40°C) Soluble Protein (Compound, % of 40°C)
40 100% 100%
46 98% 100%
52 85% 99%
55 52% 95%
58 25% 80%
61 10% 55%
64 5% 20%

| 67 | <1% | 10% |

Table 2: Hypothetical Isothermal Dose-Response Data (Heated at 58°C)

Compound Conc. (µM) Soluble Protein (% of Unheated Control)
0 25%
0.01 35%
0.1 58%
1 78%
10 80%

| 100 | 81% |

Phase 3: Definitive Characterization of the Covalent Mechanism

Once a target has been identified and cellular engagement confirmed, the next phase is to rigorously validate the hypothesized covalent binding mechanism. This involves demonstrating irreversible or slowly reversible inhibition and directly observing the covalent adduct.

Method 1: Intact Protein Mass Spectrometry

This is the most direct method to confirm covalent modification. By measuring the precise molecular weight of the target protein before and after incubation with the inhibitor, the formation of a covalent adduct can be unequivocally demonstrated.[14]

  • Incubation: Incubate purified recombinant target protein with the compound (typically at a 1:1 or 1:5 molar ratio). A vehicle control is run in parallel.

  • Sample Cleanup: Remove excess, unbound compound and non-volatile salts using a desalting column.

  • MS Analysis: Analyze the samples using high-resolution electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting spectra. A mass increase in the protein corresponding to the molecular weight of the compound confirms the formation of a 1:1 protein-inhibitor covalent adduct.

Method 2: Time-Dependent Inhibition Assay

Covalent inhibitors typically show time-dependent inhibition, as the covalent bond formation step takes time to proceed after the initial non-covalent binding.[14]

  • Pre-incubation: Pre-incubate the target enzyme with various concentrations of the compound for different lengths of time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Measure the initial reaction rate.

  • Data Analysis: Calculate the IC50 value for each pre-incubation time point. A progressive decrease in the IC50 value with longer pre-incubation times is a hallmark of covalent inhibition.

Comparison of Covalent Binding Validation Assays
AssayInformation ProvidedAdvantagesDisadvantages
Intact Protein MS Mass of the protein-inhibitor adductProvides direct, unambiguous evidence of covalent binding.[15]Requires purified protein and specialized equipment.
Time-Dependent IC50 Kinetic profile of inhibition (k_inact/K_i)Demonstrates a key functional characteristic of covalent inhibitors.Indirect evidence; does not prove covalency on its own.
Washout/Dialysis Reversibility of inhibitionClearly distinguishes between reversible and irreversible mechanisms.[14]Can be time-consuming; may not detect very slow reversibility.

Phase 4: Mapping Downstream Biological Consequences

With the target and MoA established, the final phase is to understand the compound's impact on cellular signaling and physiology. Phosphoproteomics is an ideal tool for this, as changes in protein phosphorylation are central to the regulation of nearly all cellular pathways.[16]

Quantitative Phosphoproteomics

This technique provides a global, unbiased snapshot of the signaling pathways that are modulated by the compound.[17][18]

  • Cell Culture and Treatment: Grow cells (e.g., using SILAC for quantitative accuracy) and treat with the compound or vehicle for a relevant time period.[19]

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Use methods like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography to enrich for phosphorylated peptides.[19]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis and Interpretation: Quantify the changes in abundance for thousands of phosphosites. Use bioinformatics tools to map these changes onto known signaling pathways and to perform kinase substrate enrichment analysis to infer which kinases have been activated or inhibited downstream of the primary target.[20]

Caption: General workflow for quantitative phosphoproteomics.

Comparison of Mechanistic Alternatives

The pursuit of a covalent inhibitor mechanism for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is a strategic choice with distinct advantages and disadvantages compared to other modalities.

MechanismKey AdvantagesKey Disadvantages
Covalent Inhibition - High potency and prolonged duration of action.[3] - Can inhibit challenging targets, such as those with shallow binding pockets or high substrate affinity.[4]- Potential for off-target reactivity, leading to toxicity.[3] - Irreversibility can be a liability if adverse effects occur.
Reversible, Non-Covalent Inhibition - Generally considered safer due to reversible binding. - MoA is often more straightforward to characterize.- Efficacy is tightly linked to pharmacokinetic exposure. - May struggle to achieve sufficient potency for difficult targets.
Targeted Protein Degradation (e.g., PROTACs) - Can eliminate the entire target protein, not just inhibit its function.[21] - Can target "undruggable" proteins that lack active sites.- Complex "three-body" pharmacology. - Larger molecular size can present challenges with cell permeability and drug-like properties.

Conclusion

Validating the mechanism of action for a novel compound like 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide requires a systematic, evidence-based approach. By postulating a plausible hypothesis based on its chemical structure—that of a covalent inhibitor—we can design a rigorous and multi-faceted validation cascade. This strategy, progressing from unbiased target identification (ABPP, Affinity Pulldown) to cellular target engagement (CETSA), definitive mechanistic characterization (Mass Spectrometry, kinetics), and finally to downstream pathway analysis (Phosphoproteomics), provides a powerful framework. Each phase provides critical data that, when integrated, can build a comprehensive and authoritative understanding of the compound's biological activity, paving the way for its further development.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Biobide. (2023). What is an Inhibition Assay? [Link]

  • Schaefer, D., & Cheng, X. (2023). Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wikipedia. Targeted covalent inhibitors. [Link]

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  • PubMed. (2017). Target identification with quantitative activity based protein profiling (ABPP). [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

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  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. [Link]

  • Mtoz Biolabs. Activity Based Protein Profiling ABPP. [Link]

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  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. [Link]

  • Scientific Reports. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Key advances in the development of reversible covalent inhibitors. [Link]

  • Taylor & Francis Online. (2014). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. [Link]

  • ResearchGate. (2025). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. [Link]

  • Wikipedia. Phosphoproteomics. [Link]

  • Portland Press. (2023). Principles of phosphoproteomics and applications in cancer research. [Link]

  • PeerJ. (2021). Measuring pathway database coverage of the phosphoproteome. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. (2020). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

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  • Berthold Technologies. BRET (Bioluminescence Resonance Energy Transfer). [Link]

  • ChemRxiv. (2023). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. [Link]

  • Weed Science Society of America. (2000). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]

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Comparative

A Comparative Efficacy Analysis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide and Established Inhibitors of Very-Long-Chain Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative overview of the potential efficacy of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide as an inhibitor of very-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential efficacy of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, benchmarked against well-characterized inhibitors of this pathway. While direct experimental data for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is not extensively available in peer-reviewed literature, its structural classification as a chloroacetamide strongly suggests its mechanism of action targets VLCFA elongases. This document synthesizes the known pharmacology of the chloroacetamide class and other VLCFA inhibitors to present a scientifically grounded, albeit hypothetical, comparison. We will delve into the established mechanisms of action, present standardized experimental protocols for efficacy assessment, and provide a framework for interpreting potential comparative data.

Introduction: The Critical Role of Very-Long-Chain Fatty Acid Elongases

Very-long-chain fatty acids (VLCFAs), fatty acids with chain lengths of 20 carbons or more, are crucial lipids in a variety of biological processes across different organisms. In plants, they are essential precursors for the biosynthesis of cuticular waxes and suberin, which are vital for preventing water loss and protecting against environmental stresses. In humans and other mammals, VLCFAs are integral components of cellular membranes, particularly in the nervous system, and are involved in the production of signaling molecules.

The biosynthesis of VLCFAs is carried out by a multi-enzyme complex known as the VLCFA elongase system, located in the endoplasmic reticulum. A key and rate-limiting enzyme in this complex is the VLCFA synthase, a condensing enzyme that is the target of several classes of herbicides.[1] Inhibition of this enzyme disrupts the production of VLCFAs, leading to detrimental effects on the organism.

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide, by virtue of its chloroacetamide functional group, is predicted to be an inhibitor of VLCFA synthase.[2] Chloroacetamide herbicides are known to act as electrophiles, forming covalent bonds with sulfhydryl groups of enzymes.[3] It is hypothesized that they target a conserved cysteine residue in the active site of VLCFA synthase.[1]

Comparative Analysis of Inhibitor Classes

While specific efficacy data for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is not publicly available, we can infer its potential performance by comparing its chemical class (α-chloroacetamides) with other known inhibitors of VLCFA synthesis.

Inhibitor ClassChemical Family ExamplesKey Known InhibitorsMechanism of Action
α-Chloroacetamides Chloroacetamides, OxyacetamidesMetolachlor, Alachlor, Butachlor, MetazachlorCovalent modification of a conserved cysteine residue in the active site of VLCFA synthase, leading to irreversible inhibition.[1][4]
Thiocarbamates ThiocarbamatesEPTC (S-ethyl dipropylthiocarbamate)Pro-herbicides that are metabolically activated to a sulfoxide form, which then likely acts as the inhibitor of VLCFA synthesis.[5]
Isoxazolines IsoxazolinesPyroxasulfone, FenoxasulfoneInhibition of VLCFA elongases, leading to a depletion of VLCFAs.[1]

Hypothetical Efficacy Profile of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Based on its chloroacetamide structure, we can project the following efficacy characteristics for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide:

  • Potency: Chloroacetamides are known to be potent inhibitors of VLCFA synthesis. The specific potency of this compound would depend on factors such as its affinity for the enzyme's active site and its reactivity.

  • Spectrum of Activity: As VLCFA elongases are conserved across a range of plant species, it is likely to exhibit broad-spectrum herbicidal activity against susceptible plants.

  • Mode of Inhibition: The inhibition is expected to be irreversible due to the covalent nature of the interaction between the chloroacetamide group and the target enzyme.[3]

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide and compare it with known inhibitors, the following experimental workflows are recommended.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on VLCFA elongase activity.

Methodology:

  • Enzyme Source: Microsomal fractions containing VLCFA elongases are isolated from a suitable source, such as leek (Allium porrum) seedlings or a heterologous expression system (e.g., yeast expressing a specific plant elongase).[6]

  • Substrates: Radiolabeled precursors, such as [1-14C]oleoyl-CoA or [2-14C]malonyl-CoA, are used to monitor the synthesis of VLCFAs.[6]

  • Incubation: The enzyme preparation is incubated with the substrates in the presence of varying concentrations of the test compound (2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide) and known inhibitors (e.g., metolachlor).

  • Lipid Extraction and Analysis: After the reaction, lipids are extracted and the radiolabeled VLCFAs are separated and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated to determine its potency.

Whole-Plant Herbicide Efficacy Assay

This assay assesses the in vivo herbicidal activity of the compound.

Methodology:

  • Plant Species: Select a susceptible indicator plant species, such as rigid ryegrass (Lolium rigidum) or a model plant like Arabidopsis thaliana.[7]

  • Treatment: Apply the test compound and known herbicides at various concentrations to the soil (pre-emergence) or directly to the foliage (post-emergence).

  • Growth Conditions: Maintain the treated plants under controlled environmental conditions (light, temperature, humidity).

  • Efficacy Assessment: At specified time points, assess the herbicidal effect by measuring parameters such as germination rate, shoot and root growth inhibition, fresh and dry weight, and visual injury symptoms.

  • Data Analysis: Determine the dose of the herbicide required to cause a 50% reduction in plant growth (GR50) or the lethal dose for 50% of the population (LD50).[7]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 VLCFA Biosynthesis Pathway cluster_1 Inhibitor Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Malonyl_CoA->VLCFA_Synthase Fatty_Acyl_CoA Fatty Acyl-CoA (C16/C18) Fatty_Acyl_CoA->VLCFA_Synthase Elongation_Complex Elongation Complex (Reducer, Dehydratase) VLCFA_Synthase->Elongation_Complex VLCFA_CoA VLCFA-CoA (C20+) Elongation_Complex->VLCFA_CoA Chloroacetamide 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide Chloroacetamide->VLCFA_Synthase Inhibits Known_Inhibitors Known Inhibitors (e.g., Metolachlor, EPTC) Known_Inhibitors->VLCFA_Synthase Inhibits

Figure 1: Simplified signaling pathway of VLCFA biosynthesis and the inhibitory action of chloroacetamides.

cluster_0 In Vitro Efficacy Workflow Start Start: Isolate Microsomal Fraction Incubate Incubate with Substrates and Inhibitors Start->Incubate Extract Lipid Extraction Incubate->Extract Analyze TLC/HPLC Analysis Extract->Analyze IC50 Determine IC50 Analyze->IC50

Figure 2: Experimental workflow for determining in vitro efficacy of VLCFA synthesis inhibitors.

Conclusion and Future Directions

While direct comparative efficacy data for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide is currently lacking in the public domain, its chemical structure as a chloroacetamide provides a strong basis for predicting its mechanism of action as an inhibitor of VLCFA synthase. This guide has outlined the established knowledge of this class of inhibitors and provided a clear experimental framework for its evaluation.

Future research should focus on conducting the described in vitro and in vivo assays to generate empirical data on the potency and spectrum of activity of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide. Such studies will be crucial in definitively positioning this compound within the landscape of known VLCFA synthesis inhibitors and exploring its potential applications in agriculture or as a chemical probe for studying lipid metabolism.

References

  • Jhala, A. J., & Tranel, P. J. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 38(1), 1-12.
  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. In Principles of Weed Control.
  • Plant and Soil Sciences eLibrary. (n.d.).
  • Ito, Y., et al. (2021). Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. International Journal of Molecular Sciences, 22(16), 8887.
  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Inhibitors of Biosynthesis of Very-Long-Chain Fatty Acids. In Herbicides and Their Mechanisms of Action (pp. 1-32).
  • Matthes, B., Schmalfuß, J., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.
  • Tharayil-Santhakumar, N. (n.d.). Mechanism Of Herbicide Resistance In Weeds.
  • Böger, P., & Matthes, B. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.
  • University of California Agriculture and Natural Resources. (n.d.). Herbicide Resistance: Definition and Management Strategies.
  • Norsworthy, J. K., et al. (2012). Herbicide Resistance: Toward an Understanding of Resistance Development and the Impact of Herbicide-Resistant Crops. Weed Science, 60(sp1), 2-30.
  • Burnet, M. W. M., et al. (1994). Chloroacetamide Resistance in Rigid Ryegrass (Lolium rigidum). Weed Science, 42(1), 153-157.
  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277.

Sources

Validation

Comparing analytical techniques for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

This guide provides an in-depth technical comparison of analytical techniques for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS No. 730950-03-5), a critical intermediate likely utilized in the synthesis of amid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (CAS No. 730950-03-5), a critical intermediate likely utilized in the synthesis of amide-class herbicides or fungicides.[1][2]

[1][2]

Executive Summary & Analyte Profile

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide presents specific analytical challenges due to its physicochemical properties. Structurally, it possesses a thermally labile


-chloroacetamide moiety and a polar nitrile group, but lacks a strong UV chromophore (such as an aromatic ring).[2]

This guide compares three primary analytical workflows: HPLC-UV (Robustness), GC-FID (Throughput), and LC-MS (Sensitivity).[1][2]

Analyte Snapshot
FeaturePropertyAnalytical Implication
Structure Aliphatic ChloroacetamidePotential for thermal degradation (cyclization) in GC injectors.[1][2]
Chromophore Weak (Amide/Nitrile only)Requires low-UV detection (200–215 nm); restricts solvent choice.[1][2]
Polarity Moderate (LogP ~1.5–2.0)Retains well on C18; amenable to Reverse Phase LC.
Stability Hydrolytically UnstableAvoid high pH mobile phases; rapid analysis required in aqueous solution.

Comparative Analysis of Techniques

The following table synthesizes performance metrics for the three dominant methodologies.

Method Selection Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID Method C: LC-MS/MS
Primary Use Purity Assay, Process MonitoringResidual Solvent, Volatile ImpuritiesTrace Impurity Profiling (Genotoxic)
Sensitivity Moderate (LOD ~10 ppm)High (LOD ~1 ppm)Ultra-High (LOD < 1 ppb)
Selectivity High (with gradient elution)Moderate (matrix dependent)Excellent (Mass discrimination)
Risk Factor Solvent Cutoff: Requires high-purity ACN.[1][2]Thermal Degradation: Risk of on-column cyclization.[1][2]Matrix Effects: Ion suppression possible.
Cost LowLowHigh
Expert Insight: The "Thermal Trap" in GC

While GC-FID is attractive for its speed,


-chloroacetamides are prone to thermal dehydrohalogenation  or rearrangement into oxazoles at injector temperatures above 220°C.[1][2]
  • Recommendation: If using GC, employ a Cool On-Column (COC) injector or keep the inlet temperature < 200°C to prevent artifact formation.

Detailed Experimental Protocols

Protocol A: HPLC-UV (The "Gold Standard" for Purity)

Why this works: HPLC avoids thermal stress.[1][2] Using a phosphate buffer at acidic pH suppresses silanol interactions and prevents hydrolysis of the chloro-group.[1][2]

Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 End-capped (e.g., Zorbax Eclipse Plus),


.[2]

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade). Note: Do not use Methanol as it absorbs at 210 nm.

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
10.0 90 1.0
12.0 90 1.0
12.1 10 1.0

| 15.0 | 10 | 1.0 |[1][2]

Detection: UV @ 210 nm (Reference: 360 nm). Temperature: 30°C. Injection Volume: 5–10


L.

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between main peak and nearest impurity.
    
  • RSD (n=5):

    
     for area.
    
Protocol B: LC-MS (For Trace Impurities)

Why this works: Essential for detecting non-UV active impurities or confirming the molecular mass (


).[1][2]

Source: ESI (Positive Mode). Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile). Scan Range: 100–500


.
Key Fragment:  Loss of Cl (

) or cleavage of the amide bond.[1][2]

Decision Workflow (Visualized)

The following diagram illustrates the logical decision path for selecting the appropriate analytical technique based on the sample stage.

AnalyticalWorkflow Start Sample Received: 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>95%) Goal->Purity Quality Control Trace Trace Impurities (<0.1%) Goal->Trace R&D / Safety Volatile Residual Solvents Goal->Volatile Process Safety HPLC HPLC-UV (210 nm) *Method A* Purity->HPLC Robust LCMS LC-MS/MS (ESI+) *Method C* Trace->LCMS Sensitive Check Check Thermal Stability Volatile->Check GC GC-Headspace/FID *Method B* Check->HPLC Unstable Check->GC Stable < 200°C

Caption: Decision tree for selecting analytical methods based on data requirements (Purity vs. Trace vs. Volatiles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1219802, 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide. Retrieved from [Link]

  • Sielc Technologies. Separation of Chloroacetamides via Reverse Phase HPLC. SIELC Application Notes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

CAS Number: 730950-03-5 Molecular Formula: C₈H₁₃ClN₂O Class: -Chloroacetamide / Nitrile Derivative[1] Part 1: Executive Summary & Risk Architecture The Core Directive: Treat 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-aceta...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 730950-03-5 Molecular Formula: C₈H₁₃ClN₂O Class:


-Chloroacetamide / Nitrile Derivative[1]
Part 1: Executive Summary & Risk Architecture

The Core Directive: Treat 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide not merely as a generic organic solid, but as a lipophilic alkylating agent .

The molecule combines a reactive


-chloroacetamide moiety with a lipophilic cyano-alkyl chain. This structure suggests two critical physiological behaviors:[2][3][4][5]
  • High Bioavailability: The lipophilic 1-cyano-1,2-dimethyl-propyl group facilitates transit across dermal and cellular membranes.

  • Electrophilic Attack: The chloroacetyl group acts as a "warhead," capable of alkylating nucleophilic residues (cysteine/lysine) in proteins and DNA.

Immediate Hazard Profile:

  • Sensitization: High probability of allergic contact dermatitis (ACD) upon repeated exposure.

  • Reproductive Toxicity: Structurally analogous to known reproductive toxins (e.g., 2-chloroacetamide).

  • Acute Toxicity: Harmful by ingestion and skin absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile examination gloves (4 mil) are insufficient for prolonged contact with halogenated alkylating agents in organic solvents. The lipophilicity of this specific molecule increases the permeation rate.

Table 1: Tiered PPE Specifications
ComponentStandard Handling (Solid State)High-Risk Operations (Solubilized/Heating)Technical Justification
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® or 4H® liners under Nitrile outer gloves.Chloroacetamides can permeate thin nitrile. Laminate films provide broad chemical resistance against alkylators.
Respiratory Fume Hood Only: Face velocity 80-100 fpm.P100/OV Respirator: Required if hood unavailable or during spill cleanup.Prevents inhalation of dusts (solid) or volatile hydrolysis byproducts.
Eye/Face Safety Glasses: Side shields + Brow guard.Face Shield + Goggles: Required during dissolution or reflux.Protects against splashes that could cause corneal alkylation and permanent damage.
Body Lab Coat: Cotton/Poly blend (buttoned).Tyvek® Sleeves/Apron: Disposable, impervious overlay.Prevents accumulation on fabric lab coats which can transfer to skin later.
Part 3: Operational Protocols (Self-Validating Systems)
Protocol A: Safe Weighing & Transfer

Objective: Eliminate airborne particulate generation and surface contamination.

  • The "Static-Free" Zone: Use an ionizing bar or anti-static gun inside the balance enclosure. Chloroacetamides are often electrostatic powders; static discharge disperses them.

  • The Secondary Containment Rule: Never weigh directly onto the balance pan. Place the weigh boat inside a larger, wide-mouth jar or deep petri dish. If spillage occurs, it is contained within the jar, not the balance.

  • Solvent Pre-Charge: When transferring the solid to a reaction vessel, add the solvent to the vessel first, then add the solid. This prevents a "puff" of dry powder from rising out of the flask.

Protocol B: Reaction Setup & Quenching

Objective: Control the electrophilic "warhead" during synthesis.

  • Vessel Selection: Use single-neck glassware where possible to minimize leak paths. If multi-neck is required, grease all joints with chemically resistant fluorinated grease (e.g., Krytox).

  • Quenching the Excess: Upon reaction completion, unreacted chloroacetamide must be destroyed before disposal.

    • Method: Add an excess of a nucleophile scavenger (e.g., aqueous ammonia, cysteine, or sodium thiosulfate) and stir for 30 minutes.

    • Mechanism: The nucleophile attacks the

      
      -carbon, displacing the chloride and neutralizing the alkylating potential.
      
Part 4: Waste Disposal & Deactivation

Classification: Halogenated Organic Waste (Do NOT mix with general organic solvents).

Disposal Workflow:

  • Segregation: Collect in a dedicated HDPE waste container labeled "HALOGENATED TOXIC – ALKYLATING AGENT."

  • pH Check: Ensure waste stream is not acidic (risk of HCN release from the cyano group if mixed with strong acids). Keep pH > 7.

  • Destruction: The preferred method is high-temperature incineration with flue gas scrubbing (to capture HCl and NOx).

Part 5: Visualizing the Safety Architecture

The following diagram illustrates the "Defense in Depth" strategy for handling this compound, mapping the relationship between physical barriers and procedural controls.

SafetyLifecycle Chemical 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide (Source of Hazard) Engineering Level 1: Engineering Controls (Fume Hood / Static Control) Chemical->Engineering Contained By Exposure Exposure / Sensitization Chemical->Exposure Direct Contact PPE Level 2: Personal Protective Equipment (Double Nitrile / Laminate) Engineering->PPE Residual Risk Passed To Engineering->Exposure Hood Failure Procedure Level 3: Procedural Controls (Quenching / Secondary Containment) PPE->Procedure Supported By PPE->Exposure Glove Permeation SafeUse Safe Experimental Outcome Procedure->SafeUse Adherence

Figure 1: Defense in Depth Model. The safety system relies on three independent layers; failure in one (e.g., glove permeation) is mitigated by the next (procedural quenching).

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204364 (2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-Chloroacetamide (CAS 79-07-2) - Toxicological Summary. (Used as structural analogue for hazard extrapolation). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7] National Academies Press.[6] Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of Chloroacetamide derivatives. (Provides context on reactivity and quenching). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide
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